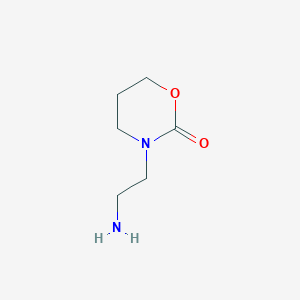

3-(2-Aminoethyl)-1,3-oxazinan-2-one

Description

3-(2-Aminoethyl)-1,3-oxazinan-2-one is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol (CID 28064014) . This structural motif makes it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or functional polymers. The hydrochloride salt form (CAS 1255717-76-0) is also documented, improving solubility for certain applications .

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-2-4-8-3-1-5-10-6(8)9/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQJIMMAQDHBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650888 | |

| Record name | 3-(2-Aminoethyl)-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-07-7 | |

| Record name | 3-(2-Aminoethyl)-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-oxazinan-2-one typically involves the reaction of ethylenediamine with carbon dioxide under specific conditions. This reaction forms the oxazinanone ring structure. The process may require catalysts and controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where ethylenediamine and carbon dioxide are reacted in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazinanone ring or the aminoethyl group.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinanone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazinanones.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3-(2-Aminoethyl)-1,3-oxazinan-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have synthesized oxazinonaphthalene-3-one analogs that include a 1,3-oxazinan-2-one core structure. These compounds were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The most effective analogs demonstrated IC50 values ranging from 4.47 to 52.8 μM against human ovarian and breast cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In a study using the carrageenan-induced paw edema model in rats, derivatives of this compound showed varying degrees of inhibition of edema formation compared to the standard anti-inflammatory drug indomethacin. Notably, certain derivatives exhibited up to 90% inhibition of edema after three hours, suggesting promising anti-inflammatory activity .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, this compound derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In vitro tests revealed moderate to good antibacterial efficacy with specific derivatives showing inhibition zones comparable to standard antibiotics .

Carbonate Chemistry

One effective synthetic route involves carbonate chemistry, which allows for high-yielding production of pure 1,3-oxazinan-2-ones through simple liquid-liquid extraction techniques . This method enhances the accessibility of the compound for further biological evaluations.

Modification of Pre-existing Compounds

Another approach involves modifying existing oxazinone derivatives to introduce the aminoethyl group at the appropriate position, thereby enhancing biological activity while maintaining structural integrity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxazinanone ring may also play a role in the compound’s activity by stabilizing certain molecular conformations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Hydrochloride salt form.

Key Observations :

- Aminoethyl vs.

- Substituent Effects : Bulky groups (e.g., 6,6-dimethyl) reduce synthetic yields due to steric hindrance during transesterification , while electron-withdrawing groups (e.g., 4-chlorophenyl) improve stability .

- Salt Forms : The hydrochloride salt of the target compound offers better aqueous solubility, critical for pharmaceutical formulations .

Key Observations :

Key Observations :

- The aminoethyl group in the target compound may enhance binding to enzymatic active sites (e.g., kinases) due to its basic amine and flexibility .

- Piperidinyl derivatives show promise in central nervous system (CNS) applications due to increased lipophilicity .

Biological Activity

3-(2-Aminoethyl)-1,3-oxazinan-2-one is a heterocyclic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 144.174 g/mol. The compound features an oxazinan ring structure, which includes both nitrogen and oxygen atoms, contributing to its unique reactivity and biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molar Mass | 144.174 g/mol |

| Functional Groups | Amino group, oxazinan ring |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The aminoethyl group can form hydrogen bonds and engage in nucleophilic reactions, while the oxazinan ring may stabilize certain conformations necessary for interaction with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as 11β-HSD1, with an IC50 value of 42 nM .

- Antimicrobial Activity : Derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains .

- Antitumor Potential : Some analogues have demonstrated the ability to inhibit tubulin polymerization, suggesting potential applications in cancer treatment .

Biological Activities

Research indicates that this compound and its derivatives possess several biological activities:

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that related compounds may reduce inflammation markers in vitro.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antitumor | Inhibits tubulin polymerization | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- A study demonstrated that derivatives had an IC50 value of 0.8 nM against 11β-HSD1 and showed high oral bioavailability in animal models .

- Another research focused on its structural analogues found that certain compounds could protect pancreatic β-cells from endoplasmic reticulum stress-induced death .

Q & A

What are the common synthetic routes for preparing 3-(2-Aminoethyl)-1,3-oxazinan-2-one derivatives?

Basic Research Question

A three-component reaction involving aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine produces homoallylic carbamates. Subsequent Sharpless dihydroxylation (racemic) generates 3,4-dihydroxybutylcarbamate intermediates, which undergo cyclization with NaH in tetrahydrofuran (THF) to yield 6-(hydroxymethyl)-1,3-oxazinan-2-one derivatives . This method is scalable and achieves high yields (~85%) for key intermediates.

How can researchers address diastereomer formation during synthesis?

Advanced Research Question

Diastereomer mixtures often arise during cyclization steps (e.g., trans/cis configurations). For example, 6-(hydroxymethyl)-4-aryl-1,3-oxazinan-2-one derivatives predominantly form trans-diastereomers when electron-donating substituents (e.g., methoxy or fluorophenyl groups) are present . To resolve inseparable mixtures, derivatization strategies like carbamate cyclization with 1,1’-carbonyldiimidazole (CDI) can reduce polarity, enabling separation via normal-phase flash chromatography .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions, particularly for distinguishing trans/cis diastereomers . High-Performance Liquid Chromatography (HPLC) complements NMR by assessing purity, while X-ray crystallography provides definitive structural validation for crystalline derivatives.

How can reaction yields be optimized in challenging alkylation steps?

Advanced Research Question

Failed dialkylation attempts (e.g., using diethyl malonate with 1-bromo-3-fluoropropane) highlight the importance of reagent selection. Switching to dimethyl malonate improves reactivity due to reduced steric hindrance. Additionally, substituting t-BuOK with NaH as a base in DMF enhances alkylation efficiency, achieving complete dialkylation under reflux conditions .

What strategies mitigate purification challenges for amine-containing intermediates?

Advanced Research Question

Amine groups often cause silica gel adsorption during chromatography. Temporary protection via carbamate formation (e.g., CDI-mediated cyclization) reduces polarity, facilitating separation. Post-purification deprotection with KOH regenerates the free amine without compromising yield (~90%) .

How do substituents influence the reactivity and stereoselectivity of 1,3-oxazinan-2-one derivatives?

Advanced Research Question

Electron-donating groups (e.g., 4-methoxyphenyl) favor trans-diastereomer formation during cyclization, likely due to steric and electronic stabilization of transition states. Conversely, electron-withdrawing groups (e.g., 4-fluorophenyl) may reduce selectivity, necessitating post-synthetic resolution .

What catalytic methods are effective for functionalizing the oxazinanone core?

Advanced Research Question

Palladium-catalyzed aminoalkynylation has been employed to introduce alkynyl groups at the 4-position of 1,3-oxazinan-2-one, enabling access to bicyclic heterocycles. This method leverages Tosyl-protected intermediates (e.g., 3-Tosyl-4-(3-(triisopropylsilyl)prop-2-ynyl)-1,3-oxazinan-2-one) for cross-coupling reactions .

How can Sharpless dihydroxylation be integrated into synthetic workflows?

Basic Research Question

Sharpless dihydroxylation of homoallylic carbamates generates vicinal diols, which are critical for constructing the 1,3-oxazinan-2-one ring. The dihydroxy intermediates undergo spontaneous cyclization under basic conditions (e.g., NaH/THF), forming the six-membered ring with high regioselectivity .

What safety considerations apply when handling aminoethyl-containing intermediates?

Basic Research Question

While specific hazard data for this compound is limited, related aminoethyl compounds require precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store derivatives at 2–8°C in sealed containers to prevent degradation .

How can researchers troubleshoot low yields in multi-step syntheses?

Advanced Research Question

Systematic optimization is critical. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.